2-Bromo-4-fluorophenol

Catalog No.
S667403
CAS No.
496-69-5
M.F
C6H4BrFO
M. Wt
191 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluorophenol

CAS Number

496-69-5

Product Name

2-Bromo-4-fluorophenol

IUPAC Name

2-bromo-4-fluorophenol

Molecular Formula

C6H4BrFO

Molecular Weight

191 g/mol

InChI

InChI=1S/C6H4BrFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H

InChI Key

MEYRABVEYCFHHB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)O

Canonical SMILES

C1=CC(=C(C=C1F)Br)O

Synthesis of Pharmaceutical Intermediates

  • 4-Bromo-2-fluoro-6-iodoanisole: This compound has been synthesized using 2-Br-4-F-phenol as a starting material through iodination and methylation []. 4-Bromo-2-fluoro-6-iodoanisole can be further used in the development of new drugs.
  • 2-Phenylpyran-4-ones: These heterocyclic compounds are being investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors, which could have applications in treating pain and inflammation []. 2-Br-4-F-phenol serves as a starting material for their synthesis.

Potential Applications in Material Science

  • Dicationic imidazolium-based compounds: These compounds are being investigated for their potential applications in ionic liquids, which are salts with unique properties like high thermal stability and conductivity. 2-Br-4-F-phenol can be used as a precursor in their synthesis [].

2-Bromo-4-fluorophenol is an aromatic organic compound. It is a type of halophenol, which is a phenol molecule with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the aromatic ring. 2-Bromo-4-fluorophenol is a man-made compound, not typically found in nature, and is primarily used as a research chemical [].


Molecular Structure Analysis

The molecule consists of a benzene ring with a hydroxyl group (–OH) attached at the 4th position and a bromine (Br) atom at the 2nd position. Additionally, a fluorine (F) atom is present on the ring at the 4th position relative to the hydroxyl group []. This specific arrangement of functional groups gives the molecule unique chemical properties compared to unsubstituted phenol or other halophenols.


Chemical Reactions Analysis

Synthesis of 2-Bromo-4-fluorophenol has not been extensively reported. However, general methods for synthesizing halophenols could potentially be adapted for this specific compound. These methods might involve halogenation of fluorophenol or selective bromination of a difluorophenol precursor [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a colorless liquid or solid at room temperature [].
  • Melting Point and Boiling Point: Expected to be in the range of other halophenols, which typically have boiling points above 150°C and melting points below 100°C [].
  • Solubility: Partially soluble in organic solvents like dichloromethane or ethanol, but likely insoluble in water due to the non-polar bromine group.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (94.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-fluorophenol

Dates

Modify: 2023-08-15

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